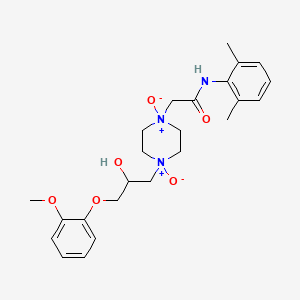

Ranolazine Bis(N-Oxide)

描述

Ranolazine Bis(N-Oxide) is a derivative of Ranolazine, a piperazine compound primarily used in the treatment of chronic angina. Ranolazine Bis(N-Oxide) is a modified form of Ranolazine, where the nitrogen atoms in the piperazine ring are oxidized to form N-oxides. This compound is of interest due to its potential enhanced pharmacological properties and unique chemical behavior.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ranolazine Bis(N-Oxide) typically involves the oxidation of Ranolazine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure selective oxidation of the nitrogen atoms in the piperazine ring.

Industrial Production Methods

Industrial production of Ranolazine Bis(N-Oxide) follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings.

化学反应分析

Types of Reactions

Ranolazine Bis(N-Oxide) undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur under strong oxidizing conditions.

Reduction: The N-oxide groups can be reduced back to the original amine groups using reducing agents like zinc and acetic acid.

Substitution: The N-oxide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Zinc, acetic acid.

Substitution: Various nucleophiles such as alkyl halides, under basic conditions.

Major Products

Oxidation: Further oxidized products.

Reduction: Ranolazine.

Substitution: Various substituted derivatives of Ranolazine Bis(N-Oxide).

科学研究应用

Ranolazine Bis(N-Oxide) has several scientific research applications:

Chemistry: Used as a model compound to study the behavior of N-oxides in various chemical reactions.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

Medicine: Explored for its potential use in treating cardiovascular diseases, similar to Ranolazine, but with potentially enhanced efficacy.

Industry: Used in the development of new pharmaceuticals and as an intermediate in the synthesis of other complex molecules.

作用机制

The mechanism of action of Ranolazine Bis(N-Oxide) is similar to that of Ranolazine. It primarily involves the inhibition of the late sodium current in cardiac cells, which reduces intracellular sodium and calcium overload. This leads to improved myocardial relaxation and reduced angina symptoms. The N-oxide groups may enhance the compound’s ability to interact with molecular targets, potentially leading to improved efficacy.

相似化合物的比较

Similar Compounds

Ranolazine: The parent compound, used for treating chronic angina.

Trimetazidine: Another anti-anginal agent with a different mechanism of action.

Ivabradine: A heart rate-reducing agent used in angina treatment.

Uniqueness

Ranolazine Bis(N-Oxide) is unique due to the presence of N-oxide groups, which may enhance its pharmacological properties and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic applications.

生物活性

Ranolazine Bis(N-Oxide) is a derivative of ranolazine, a well-known antianginal medication primarily used to treat chronic stable angina. The compound's unique N-oxide functionalities contribute to its biological activity, making it a subject of interest in medicinal chemistry. This article explores the biological activity of Ranolazine Bis(N-Oxide), focusing on its mechanisms, effects on metabolic pathways, and potential therapeutic applications.

Sodium Channel Modulation

Ranolazine Bis(N-Oxide) primarily exerts its effects through the inhibition of late sodium current (). This action is crucial in preventing excessive intracellular sodium accumulation, which can lead to increased intracellular calcium levels via the sodium-calcium exchanger. The modulation of these ion channels helps in reducing myocardial oxygen demand and improving cardiac efficiency .

Glucose Metabolism Enhancement

Research indicates that Ranolazine Bis(N-Oxide) significantly enhances glucose oxidation in cardiac tissues. In studies involving normoxic Langendorff hearts, the compound increased glucose oxidation by 1.5 to 3 times at concentrations of 10 mM. This effect is particularly beneficial in ischemic conditions, where glucose metabolism is often compromised .

Cytotoxicity and Antitumor Potential

The N-oxide functionality of Ranolazine Bis(N-Oxide) may also play a role in its cytotoxic properties. Compounds with N-oxide groups have shown selective cytotoxicity against cancer cells while exhibiting lower toxicity in non-cancerous cells. This selectivity suggests potential applications in cancer therapy .

In Vitro Studies

In vitro experiments have demonstrated that Ranolazine Bis(N-Oxide) binds more effectively to the inactivated state of sodium channels than to their resting state, with dissociation constants indicating strong binding affinity. This property is essential for its role as an antiarrhythmic agent, as it stabilizes the cardiac action potential .

In Vivo Studies

Animal models have shown that Ranolazine Bis(N-Oxide) can dramatically shorten action potential duration (APD) in a concentration-dependent manner. In canine left ventricular myocytes, the compound effectively reduced APD when activated at various frequencies, highlighting its potential for managing arrhythmias .

Clinical Implications

Clinical trials have indicated that ranolazine, including its derivatives like Ranolazine Bis(N-Oxide), can improve glycemic control in diabetic patients by lowering blood glucose levels and glycosylated hemoglobin (HbA1c). This effect positions it as a dual-action drug with both cardiovascular and metabolic benefits .

Case Study 1: Efficacy in Ischemic Heart Disease

A study involving patients with chronic stable angina showed that treatment with Ranolazine significantly improved exercise tolerance and reduced angina episodes. The compound's ability to modulate ion currents contributed to these clinical benefits, making it a valuable option for patients not adequately controlled by conventional therapies .

Case Study 2: Antitumor Activity

In preclinical models, Ranolazine Bis(N-Oxide) demonstrated promising antitumor activity against various cancer cell lines. The compound's selective cytotoxicity was evident, with significantly lower effects on normal fibroblasts compared to tumor cells. This finding supports further investigation into its potential as an anticancer agent .

Data Table: Biological Activity Summary

| Activity | Description | Concentration |

|---|---|---|

| Sodium Channel Inhibition | Reduces late sodium current () | Therapeutic range (2-8 µmol/L) |

| Glucose Oxidation | Enhances glucose oxidation in cardiac tissues | 10 mM |

| Cytotoxicity | Selective cytotoxic effects against cancer cells | Varies by cell line |

| Action Potential Duration | Shortens APD in canine myocytes | Concentration-dependent |

| Glycemic Control | Lowers blood glucose and HbA1c levels | Varies by dosage |

属性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O6/c1-18-7-6-8-19(2)24(18)25-23(29)16-27(31)13-11-26(30,12-14-27)15-20(28)17-33-22-10-5-4-9-21(22)32-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUBGFGNJNWYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C[N+]2(CC[N+](CC2)(CC(COC3=CC=CC=C3OC)O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858361 | |

| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-00-1 | |

| Record name | Ranolazine bis(N-oxide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246816001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RANOLAZINE BIS(N-OXIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8UVL7D96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。